molecular formula C7H15NO B13009095 3-(2-Methoxyethyl)-3-methylazetidine

3-(2-Methoxyethyl)-3-methylazetidine

Cat. No.: B13009095
M. Wt: 129.20 g/mol
InChI Key: RHYUMMIDDAMJDK-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-3-methylazetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxyethyl group and a methyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-3-methylazetidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylazetidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-3-methylazetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of different substituted azetidines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, and various alkyl halides or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted azetidines with different functional groups.

Scientific Research Applications

3-(2-Methoxyethyl)-3-methylazetidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: It may have potential therapeutic applications due to its unique chemical structure and properties.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-3-methylazetidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.

    Metoprolol: A β1 receptor blocker used to treat high blood pressure and other cardiovascular conditions.

    Benzimidazoles: A class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

Uniqueness

3-(2-Methoxyethyl)-3-methylazetidine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(2-methoxyethyl)-3-methylazetidine

InChI

InChI=1S/C7H15NO/c1-7(3-4-9-2)5-8-6-7/h8H,3-6H2,1-2H3

InChI Key

RHYUMMIDDAMJDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)CCOC

Origin of Product

United States

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